N-(Furan-2-ylmethyl)hydrazinecarboximidamide
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Overview
Description
N-(Furan-2-ylmethyl)hydrazinecarboximidamide is a chemical compound with the molecular formula C6H10N4O It is a derivative of furan, a heterocyclic organic compound, and contains both hydrazine and guanidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Furan-2-ylmethyl)hydrazinecarboximidamide can be synthesized through a multi-step process involving the reaction of furan-2-carboxaldehyde with hydrazine hydrate to form furan-2-ylmethylhydrazine. This intermediate is then reacted with cyanamide under acidic conditions to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(Furan-2-ylmethyl)hydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Hydrazine derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
N-(Furan-2-ylmethyl)hydrazinecarboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Furan-2-ylmethyl)hydrazinecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. In medicinal chemistry, it has been studied for its ability to inhibit EGFR, which is involved in the regulation of cell growth and survival. The compound binds to the active site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(Furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide
Uniqueness
N-(Furan-2-ylmethyl)hydrazinecarboximidamide is unique due to its combination of hydrazine and guanidine functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit EGFR sets it apart from other furan derivatives, making it a promising candidate for anticancer research .
Properties
Molecular Formula |
C6H10N4O |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1-amino-2-(furan-2-ylmethyl)guanidine |
InChI |
InChI=1S/C6H10N4O/c7-6(10-8)9-4-5-2-1-3-11-5/h1-3H,4,8H2,(H3,7,9,10) |
InChI Key |
VXRNNEIAIBGZFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN=C(N)NN |
Origin of Product |
United States |
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